molecular formula C9H12N2O3S B11877798 (6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol

(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol

Cat. No.: B11877798
M. Wt: 228.27 g/mol
InChI Key: LJYIUKSEECVGDO-UHFFFAOYSA-N
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Description

(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol is a chemical compound that features a pyridine ring substituted with an azetidinylsulfonyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Introduction of the Azetidinylsulfonyl Group: This step involves the reaction of the pyridine derivative with azetidine and a sulfonylating agent under controlled conditions.

    Addition of the Methanol Group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The azetidinylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The azetidinylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (6-(Pyrrolidin-1-ylsulfonyl)pyridin-3-yl)methanol
  • (6-(Morpholin-1-ylsulfonyl)pyridin-3-yl)methanol

Uniqueness

(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol is unique due to the presence of the azetidinylsulfonyl group, which imparts distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

[6-(azetidin-1-ylsulfonyl)pyridin-3-yl]methanol

InChI

InChI=1S/C9H12N2O3S/c12-7-8-2-3-9(10-6-8)15(13,14)11-4-1-5-11/h2-3,6,12H,1,4-5,7H2

InChI Key

LJYIUKSEECVGDO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=NC=C(C=C2)CO

Origin of Product

United States

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